molecular formula C23H25N3O4S B2983930 (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile CAS No. 885185-79-5

(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile

Cat. No.: B2983930
CAS No.: 885185-79-5
M. Wt: 439.53
InChI Key: HCRPWXZDJHTAQC-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E)-3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-Dimethylphenyl)sulfonyl]prop-2-enenitrile" features a unique hybrid structure combining a benzodioxolylmethyl-piperazine moiety, a sulfonyl-substituted dimethylphenyl group, and an α,β-unsaturated nitrile (propenenitrile) backbone.

Properties

IUPAC Name

(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,4-dimethylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-17-3-5-20(11-18(17)2)31(27,28)21(13-24)15-26-9-7-25(8-10-26)14-19-4-6-22-23(12-19)30-16-29-22/h3-6,11-12,15H,7-10,14,16H2,1-2H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRPWXZDJHTAQC-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile is a complex organic molecule with potential therapeutic applications. Its structure incorporates a piperazine ring, a benzodioxole moiety, and a sulfonyl group, which may contribute to its biological activity. This article explores the biological activity of this compound through various studies and research findings.

  • Molecular Formula : C24H23N3O3S
  • Molecular Weight : 433.52 g/mol
  • CAS Number : 860651-22-5

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The binding may occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, influencing various biological pathways including:

  • Signal transduction
  • Metabolic regulation
  • Gene expression modulation

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for various bacterial and fungal strains, demonstrating broad-spectrum activity against pathogens such as Staphylococcus aureus and Candida albicans .

Antioxidant Activity

The compound's potential antioxidant properties have been evaluated using assays such as DPPH radical scavenging. Results indicate that it can effectively neutralize free radicals, suggesting a protective role against oxidative stress .

Analgesic and Anti-inflammatory Effects

In vivo studies have shown that derivatives of this compound exhibit analgesic effects in pain models like the acetic acid-induced writhing test. The results suggest both central and peripheral mechanisms of action .

Case Studies

StudyFindingsReference
Antimicrobial EvaluationDemonstrated broad-spectrum antibacterial activity with MIC values < 15.62 µg/mL
Antioxidant ActivityEffective DPPH radical scavenging activity indicating strong antioxidant potential
Analgesic PropertiesExhibited significant reduction in pain response in animal models

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The evidence highlights several compounds with overlapping structural motifs:

Compound from
  • Name: (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one
  • Formula : C28H28N2O4
  • Key Groups: Benzodioxolylmethyl-piperazine core Methoxyphenyl and phenyl substituents Propenone (α,β-unsaturated ketone) backbone
  • Distinctive Feature : Replaces the sulfonyl group in the target compound with a ketone and methoxyphenyl group, likely altering polarity and binding affinity .
Compound from
  • Name: (2E)-3-(4-{[6-(1,3-Benzothiazol-5-ylamino)-9H-purin-2-yl]amino}-3,5-dimethylphenyl)prop-2-enenitrile
  • Formula: Not explicitly stated (atom count: 50)
  • Key Groups :
    • Benzothiazol-purine hybrid
    • Dimethylphenyl-propenenitrile backbone
  • Distinctive Feature : Incorporates a purine-benzothiazol system instead of benzodioxol-piperazine, suggesting divergent biological targets (e.g., nucleotide-binding enzymes) .
Compound from
  • Name: (E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • Formula: Not explicitly stated
  • Key Groups: Benzodioxolamino group Thiazol-dichlorophenyl substituent

Comparative Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound Compound
Core Backbone Propenenitrile Propenone Propenenitrile Propenenitrile
Key Substituents Sulfonyl-dimethylphenyl, piperazine Methoxyphenyl, phenyl Benzothiazol-purine Thiazol-dichlorophenyl
Molecular Weight ~550–600 (estimated) 456.54 g/mol ~600–650 (estimated) ~450–500 (estimated)
Polarity Moderate (sulfonyl group) Low (aromatic substituents) High (purine heterocycle) Moderate (chlorophenyl)
Lipinski Compliance Likely compliant Not reported Uncertain (high atom count) Likely compliant
Potential Bioactivity Kinase/protease inhibition Cytotoxic/antimicrobial Nucleotide-binding inhibition Halogen-mediated enzyme binding

Notes:

  • The sulfonyl group in the target compound may enhance solubility compared to the propenone analog () .
  • The dichlorophenyl group in ’s compound could improve metabolic stability over the dimethylphenyl group in the target compound .

Mechanistic and Functional Implications

Role of the Piperazine-Sulfonyl Motif

The piperazine ring in the target compound likely contributes to conformational flexibility and hydrogen bonding, while the sulfonyl group may act as a hydrogen bond acceptor or participate in electrostatic interactions. This contrasts with ’s ketone group, which lacks such polar interactions but may enhance π-π stacking with aromatic residues .

Impact of Backbone Variations

  • Propenenitrile vs. Propenone: The nitrile group in the target compound and –6 analogs offers metabolic resistance compared to the ketone in , which is prone to reduction or nucleophilic attack .
  • Benzodioxol vs. Benzothiazol : The benzodioxol group (target compound, ) provides electron-rich aromaticity for hydrophobic interactions, whereas benzothiazol () introduces sulfur-based hydrogen bonding .

Q & A

Q. How do substituents on the 3,4-dimethylphenyl group influence metabolic stability?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.
  • CYP450 Inhibition Screening : Identify metabolic liabilities using fluorogenic substrates.
  • Isotopic Labeling : Track metabolic pathways using 14C-labeled analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.